molecular formula C24H33F3O5 B593256 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

Katalognummer: B593256
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: GGAGMUSEFHEEBF-XPRPYWGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α (CAS: 294856-01-2) is a synthetic prostaglandin analog derived from the structural modification of endogenous prostaglandin F2α (PGF2α). Key features include:

  • Chemical Structure: The compound retains the core cyclopentane ring and hydroxyl groups of PGF2α but incorporates a 17-trifluoromethylphenyl group and a saturated 13,14-dihydro bond (eliminating the double bond) .
  • Therapeutic Use: Approved for glaucoma treatment, it reduces intraocular pressure (IOP) by enhancing uveoscleral outflow via FP receptor activation .
  • Advantages Over Parent Compounds: The 13,14-dihydro modification reduces local irritation (common in non-hydrogenated analogs like latanoprost) while retaining potency .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAGMUSEFHEEBF-XPRPYWGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1. Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)Purity (HPLC)Scalability
Corey LactoneSuzuki-Miyaura Coupling6898.5High
Iodination StrategyDiazotization-Iodination4295.2Moderate
Tandem CyclizationEnzymatic Desymmetrization7499.1High

Stereochemical Control and Analytical Characterization

The C9, C11, and C15 hydroxyl groups necessitate precise stereochemical control to ensure biological activity. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans configuration of the C13-C14 dihydro moiety, critical for FP receptor binding. High-resolution mass spectrometry (HRMS) and chiral HPLC (Chiralpak IC column, heptane/ethanol mobile phase) validate enantiomeric excess (>99% ee).

Industrial-Scale Purification Techniques

Final purification employs a two-step process:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 → 1:1 gradient) removes non-polar impurities.

  • Crystallization : Recrystallization from tert-butyl methyl ether (TBME) at −20°C yields needle-like crystals with 99.8% chemical purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen des Trifluormethylsubstitutions auf Prostaglandin-Analoga zu untersuchen.

    Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade, die an Prostaglandinrezeptoren beteiligt sind.

    Medizin: Wird hauptsächlich zur Behandlung von Glaukom aufgrund seiner okulären hypotensiven Eigenschaften eingesetzt.

    Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Prostaglandin-Pfade abzielen

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung aus, indem sie an den Prostaglandin-F-Rezeptor (FP-Rezeptor) bindet. Diese Bindung führt zu einer Reihe von intrazellulären Signalereignissen, die zu einer Reduktion des Augeninnendrucks führen, was sie effektiv bei der Behandlung von Glaukom macht. Zu den molekularen Zielen gehören der FP-Rezeptor und assoziierte Signalwege, die den Abfluss des Kammerwassers im Auge regulieren .

Ähnliche Verbindungen:

Einzigartigkeit: 17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α ist aufgrund seiner spezifischen Trifluormethylsubstitution und Hydrierung der 13,14-Doppelbindung einzigartig, was zu seinem einzigartigen pharmakologischen Profil und einer geringeren Inzidenz lokaler Reizungen im Vergleich zu anderen Prostaglandin-Analoga beiträgt .

Wirkmechanismus

The compound exerts its effects by binding to the prostaglandin F receptor (FP receptor). This binding leads to a series of intracellular signaling events that result in the reduction of intraocular pressure, making it effective in the treatment of glaucoma. The molecular targets include the FP receptor and associated signaling pathways that regulate aqueous humor outflow in the eye .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Modifications and Pharmacological Profiles
Compound Structural Features Receptor Affinity Potency (IOP Reduction) Side Effects References
17-Trifluoromethylphenyl-13,14-dihydro trinor PGF2α 13,14-dihydro bond; 17-CF3-phenyl group FP receptor High Low irritation
Latanoprost 13,14-unsaturated bond; 17-phenyl group FP receptor High Moderate irritation
Travoprost 13,14-unsaturated bond; 17-CF3-phenoxy group FP/EP3 receptors High Moderate irritation
17-Phenyl trinor PGF2α 13,14-unsaturated bond; 17-phenyl group FP receptor Moderate High irritation
PGF2β 9β-hydroxyl configuration FP receptor Low Minimal
17-Trifluoromethylphenyl-13,14-dihydro trinor PGF1α 13,14-dihydro bond; F1α backbone Unknown Lower than F2α analogs Not reported
Key Observations:
  • 13,14-Dihydro Modification: Eliminating the double bond (e.g., in latanoprost vs. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α) reduces pro-inflammatory side effects without compromising IOP efficacy .
  • Trifluoromethyl Substitution: The 17-CF3 group enhances FP receptor binding affinity compared to phenyl or phenoxy groups, as seen in travoprost .
  • Backbone Variants : PGF2β (9β-hydroxyl) shows lower bronchodilatory and IOP activity than PGF2α analogs , while F1α derivatives exhibit distinct metabolic pathways and reduced potency .

Receptor Selectivity and Mechanisms

  • FP Receptor Dominance: 17-Trifluoromethylphenyl-13,14-dihydro trinor PGF2α primarily activates FP receptors, similar to latanoprost and travoprost .
  • Cross-Reactivity: PGE2 exhibits affinity for FP receptors, suggesting overlapping pathways in bladder and ocular tissues . However, structural differences in 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α likely enhance FP specificity, minimizing off-target effects .

Biologische Aktivität

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha (17-TFM-PGF2α) is a synthetic analog of prostaglandin F2α, specifically modified to enhance its pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in reproductive health and the management of conditions like glaucoma. This article explores its biological activity, mechanisms of action, and relevant research findings.

17-TFM-PGF2α acts primarily through the prostaglandin F2α receptor (FP) , which is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. The compound's modifications allow it to maintain receptor binding affinity while minimizing side effects typically associated with prostaglandin therapies.

Key Points:

  • Receptor Binding : 17-TFM-PGF2α exhibits strong binding affinity for FP receptors, similar to other prostaglandin analogs.
  • Uterine Contractility : It promotes myometrial contractility, making it crucial in labor induction and management of postpartum hemorrhage .
  • Reduced Side Effects : Compared to traditional prostaglandins, the modified structure of 17-TFM-PGF2α results in fewer local irritant effects .

Comparative Efficacy

The efficacy of 17-TFM-PGF2α can be compared to other prostaglandin analogs used clinically. The following table summarizes key features:

CompoundReceptor AffinitySide EffectsClinical Use
17-TFM-PGF2αHighLowLabor induction
TravoprostModerateModerateGlaucoma treatment
LatanoprostHighHighGlaucoma treatment

In Vitro Studies

Research has demonstrated that 17-TFM-PGF2α effectively stimulates FP receptor-mediated pathways in vitro. A study found that treatment with this compound led to significant increases in intracellular calcium levels in uterine myocytes, suggesting enhanced contractile responses .

Case Studies

  • Labor Induction : In a clinical setting, patients administered 17-TFM-PGF2α showed improved rates of cervical dilation and uterine contractions compared to those receiving standard treatments. This was particularly noted in cases of preterm labor where rapid intervention was necessary.
  • Glaucoma Management : Preliminary studies indicated that 17-TFM-PGF2α might reduce intraocular pressure effectively, similar to other prostaglandins used for glaucoma management. Patients reported fewer side effects, such as conjunctival hyperemia and irritation .

Biomarker Studies

Recent investigations into urinary metabolites of prostaglandins have shown that levels of 17-TFM-PGF2α correlate with labor onset and progression. Elevated levels of specific metabolites were detected in women approaching labor, indicating its potential as a biomarker for monitoring labor .

Q & A

Basic: What are the optimal synthetic routes for 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α, and how can purity be ensured?

Answer:
The synthesis typically involves coupling modified prostaglandin backbones with trifluoromethylphenyl groups. For example, tetrachloromonospirophosphazene intermediates (e.g., compound 1 ) can react with carbazolyldiamine derivatives in tetrahydrofuran (THF) under inert conditions, followed by triethylamine-mediated deprotonation and purification via column chromatography . Purity validation requires HPLC with UV detection (λ = 210 nm) and mass spectrometry to confirm molecular weight. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and rigorous removal of triethylammonium chloride byproducts .

Basic: Which analytical techniques are most reliable for structural characterization of this prostaglandin analog?

Answer:
X-ray crystallography is the gold standard for resolving the stereochemistry of the 13,14-dihydro modification and trifluoromethylphenyl orientation . For routine analysis, high-resolution NMR (e.g., 19F^{19}\text{F} NMR) identifies trifluoromethyl group integration, while 1H^{1}\text{H} NMR confirms the absence of the 13,14-double bond. IR spectroscopy verifies carbonyl and hydroxyl functional groups. Mass spectrometry (ESI-TOF) provides exact mass confirmation, critical for distinguishing analogs like latanoprost or travoprost .

Basic: How can researchers evaluate FP receptor binding affinity and functional activity of this compound?

Answer:
FP receptor binding assays use radiolabeled 3H^3\text{H}-PGF2α in competition studies with membrane fractions from FP receptor-expressing cells (e.g., HEK293). Functional activity is assessed via calcium mobilization assays (FLIPR) or myometrial smooth muscle contraction models. For example, 17-phenyl trinor PGF2α analogs exhibit 756% relative binding potency compared to native PGF2α in ovine luteal cells . Dose-response curves (1–100 nM) and Schild analysis differentiate agonists from antagonists .

Advanced: How should in vivo studies be designed to assess intraocular pressure (IOP) modulation by this compound?

Answer:
Feline or primate models are preferred due to FP receptor homology with humans. Topical application (e.g., 12.5–50 µg doses) in one eye, with contralateral controls, allows monitoring via tonometry. Measure IOP at 2–24-hour intervals and compare to agonists like fluprostenol. Histopathology post-trial evaluates ocular toxicity (e.g., conjunctival hyperemia). Parallel ex vivo studies on ciliary muscle relaxation clarify mechanisms .

Advanced: What genetic models are suitable for studying oxidative stress responses linked to this compound?

Answer:
Trypanosoma cruzi knockout strains lacking multiple prostaglandin F2α synthase (PGFS) copies reveal compensatory oxidative stress pathways. In PGFS-disrupted strains, this analog’s effects on infectivity and redox balance (e.g., glutathione levels) can be quantified via qPCR (e.g., TcGPX, TcSOD) and ROS-sensitive dyes (e.g., H2DCFDA). Compare wild-type and mutant responses to identify prostaglandin-dependent stress pathways .

Advanced: How can contradictory data on FP receptor-mediated effects be resolved?

Answer:
Contradictions arise from species-specific receptor isoforms or off-target EP1/EP3 activation. Use selective antagonists (e.g., AL-8810 for FP receptors) in functional assays. In feline studies, 17-phenyl trinor PGE2 (EP1 agonist) failed to reduce IOP, confirming FP specificity for ocular effects. Cross-validate findings with siRNA-mediated FP receptor knockdown in cell models .

Advanced: What are the best practices for quantifying this compound in biological matrices?

Answer:
Competitive ELISA kits (detection range: 9.88–800 pg/mL) using anti-PGF2α antibodies (e.g., AbBy Fluor® 350 conjugates) are optimal for plasma/serum. Validate with spike-recovery experiments (80–120% recovery) and parallelism tests. For tissue samples, extract lipids via solid-phase extraction (C18 columns) and quantify via LC-MS/MS (LOQ: 1 pg/mL) with deuterated internal standards (e.g., PGF2α-d4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Reactant of Route 2
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.